molecular formula C10H10ClN3O B2748010 [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 321405-39-4

[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2748010
CAS No.: 321405-39-4
M. Wt: 223.66
InChI Key: FVPOCGKSCYFCLU-UHFFFAOYSA-N
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Description

[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a 4-chlorobenzyl group attached to the 1-position of the triazole ring and a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne as starting materials.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Reduction to methanol: The final step involves the reduction of the intermediate to introduce the methanol group at the 4-position of the triazole ring. This can be achieved using reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Biology and Medicine

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is being studied for its potential use in developing new antibiotics.

    Anticancer Activity: Research has shown that this compound has potential anticancer activity, making it a candidate for cancer therapy.

Industry

    Agriculture: The compound is used in the development of agrochemicals for pest control.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: is similar to other 1,2,3-triazole derivatives such as [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]ethanol and [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]propanol.

Uniqueness

    Structural Features: The presence of the 4-chlorobenzyl group and the methanol group at specific positions on the triazole ring gives this compound unique chemical and biological properties.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPOCGKSCYFCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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